methyl 2-(6-acetyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)prop-2-enoate
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Overview
Description
methyl 2-(6-acetyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)prop-2-enoate is a complex organic compound with a molecular formula of C14H14O5 and a molar mass of 262.26 g/mol . This compound is a derivative of benzofuran, a heterocyclic compound known for its diverse biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(6-acetyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)prop-2-enoate typically involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the cyclization of aryl acetylenes using transition-metal catalysis . These methods are often employed due to their efficiency in producing high yields of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
methyl 2-(6-acetyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
methyl 2-(6-acetyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-(6-acetyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another compound with similar therapeutic applications.
Angelicin: Known for its use in phototherapy.
Uniqueness
methyl 2-(6-acetyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)prop-2-enoate is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications . Its combination of acetyl and hydroxy groups, along with the benzofuran core, makes it a versatile compound for various scientific and industrial applications .
Properties
CAS No. |
617722-56-2 |
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Molecular Formula |
C14H14O5 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
methyl 2-[(2S)-6-acetyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl]prop-2-enoate |
InChI |
InChI=1S/C14H14O5/c1-7(14(17)18-3)12-5-9-4-11(16)10(8(2)15)6-13(9)19-12/h4,6,12,16H,1,5H2,2-3H3/t12-/m0/s1 |
InChI Key |
DEHDOIFRZZNNNY-LBPRGKRZSA-N |
SMILES |
CC(=O)C1=C(C=C2CC(OC2=C1)C(=C)C(=O)OC)O |
Isomeric SMILES |
CC(=O)C1=C(C=C2C[C@H](OC2=C1)C(=C)C(=O)OC)O |
Canonical SMILES |
CC(=O)C1=C(C=C2CC(OC2=C1)C(=C)C(=O)OC)O |
Appearance |
Powder |
Origin of Product |
United States |
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